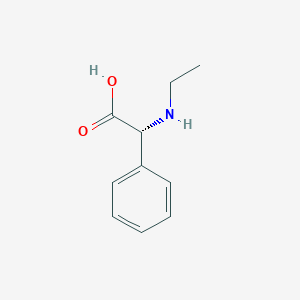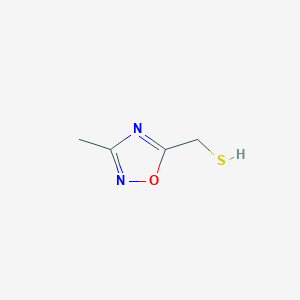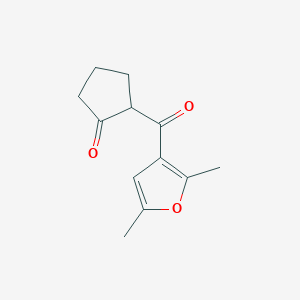
(R)-2-(ethylamino)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an ethylamino group attached to a phenylacetic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to yield the desired amino acid . Another method involves the reductive amination of phenylacetic acid derivatives using ethylamine under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID often employs large-scale reductive amination processes, utilizing continuous flow reactors to ensure high efficiency and yield. The use of flow microreactors has been shown to enhance the sustainability and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, substituted phenylacetic acids, and various amine derivatives .
Aplicaciones Científicas De Investigación
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Phenylalanine: An amino acid with a similar phenylacetic acid backbone but with a different side chain.
Amphetamine: A compound with a similar ethylamino group but differing in its overall structure and pharmacological effects.
Uniqueness
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer and other structurally related compounds. This stereochemistry can significantly influence its pharmacokinetics and pharmacodynamics, making it a valuable compound in drug development and research .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(2R)-2-(ethylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-11-9(10(12)13)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
JLHJCPDYFXYNFG-SECBINFHSA-N |
SMILES isomérico |
CCN[C@H](C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCNC(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13073521.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)



![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)





